6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. The specific structure of this compound includes a pyridazine ring substituted with a phenyl group and a trimethoxybenzyl moiety, which may contribute to its biological efficacy.
This compound can be classified under pyridazinones, which are characterized by the presence of a pyridazine ring fused with a carbonyl group. Pyridazinones are known for their varied biological activities and are often explored in medicinal chemistry. The synthesis and evaluation of derivatives like 6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one have been documented in scientific literature, highlighting their potential applications in drug development .
The synthesis of 6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one involves several key steps:
The chemical reactivity of 6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one can be explored through various reactions:
The mechanism of action for 6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways or cell proliferation. Its structural features suggest potential interactions with DNA or proteins due to the presence of reactive sites on the pyridazine ring.
Studies have shown that similar compounds exhibit inhibitory effects on cell growth in cancer cell lines, suggesting that this compound may also possess anticancer properties .
The physical properties of 6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one include:
Chemical properties include stability under standard laboratory conditions but may react with strong acids or bases due to functional groups present .
6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has potential applications in various fields:
The compound 6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is systematically named under IUPAC conventions as 3-phenyl-5-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one. Its molecular formula is C₂₀H₂₀N₂O₄, with a molecular weight of 352.4 g/mol . Structurally, it consists of a monocyclic pyridazin-3(2H)-one core, where:
This architecture classifies it as a 4,6-disubstituted pyridazinone derivative. Key physicochemical properties include:
COC1=CC(=C(C=C1CC2=CC(=NNC2=O)C3=CC=CC=C3)OC)OC
, reflecting the connectivity of its functional groups . Table 1: Nomenclature and Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 3-phenyl-5-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Molecular Formula | C₂₀H₂₀N₂O₄ |
Molecular Weight | 352.4 g/mol |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Canonical SMILES | COC1=CC(=C(C=C1CC2=CC(=NNC2=O)C3=CC=CC=C3)OC)OC |
Pyridazinone derivatives exhibit diverse pharmacological activities attributable to their ability to engage biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking. The core scaffold’s versatility is evidenced by its presence in several therapeutic domains:
The trimethoxybenzyl substituent in 6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one may enhance target affinity. Alkoxy groups on aromatic rings form critical hydrogen bonds with residues in enzyme binding pockets (e.g., glutamine in PDE4), improving selectivity [5] [10]. This pharmacophore is leveraged in clinical PDE4 inhibitors like roflumilast for respiratory diseases [5].
Table 2: Therapeutic Applications of Pyridazinone Derivatives
Therapeutic Area | Mechanism | Example Compound | Biological Activity |
---|---|---|---|
Cardiovascular | PDEIII inhibition | 6-phenylpyridazin-3(2H)-one | Cardiotonic effects |
Anti-inflammatory | PDE4 inhibition | 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazinone | 42% edema inhibition at 100 mg/kg |
Oncology | c-Met kinase inhibition | EMD-1214063 | Anti-proliferative activity in clinical trials |
Neurology | PDE10A inhibition | TAK-063 | Schizophrenia treatment (clinical candidate) |
Despite the therapeutic promise of pyridazinones, specific gaps exist for 6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one:
The trimethoxybenzyl group addresses two key challenges:
Future research should prioritize:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1